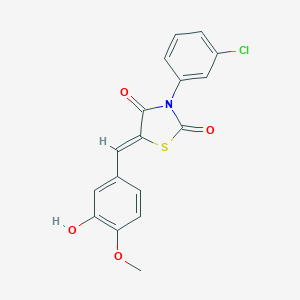
(5Z)-3-(3-chlorophenyl)-5-(3-hydroxy-4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-3-(3-chlorophenyl)-5-(3-hydroxy-4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione, also known as CPM-86, is a synthetic compound that belongs to the class of thiazolidinediones. It is a potential drug candidate that has been extensively studied for its various biological activities.
Mecanismo De Acción
The mechanism of action of (5Z)-3-(3-chlorophenyl)-5-(3-hydroxy-4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. It has also been proposed that (5Z)-3-(3-chlorophenyl)-5-(3-hydroxy-4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione may activate the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which is involved in glucose metabolism and adipocyte differentiation.
Biochemical and physiological effects:
(5Z)-3-(3-chlorophenyl)-5-(3-hydroxy-4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in cancer cell growth, such as topoisomerase II and DNA polymerase. (5Z)-3-(3-chlorophenyl)-5-(3-hydroxy-4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-alpha. Additionally, it has been found to improve insulin sensitivity and glucose uptake in diabetic animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (5Z)-3-(3-chlorophenyl)-5-(3-hydroxy-4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments is its potential anti-cancer and anti-inflammatory properties. It can be used to study the mechanism of action of thiazolidinediones and their effects on cancer and inflammation. However, one of the limitations of using (5Z)-3-(3-chlorophenyl)-5-(3-hydroxy-4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the study of (5Z)-3-(3-chlorophenyl)-5-(3-hydroxy-4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione. One direction is to investigate its potential as a therapeutic agent for cancer and inflammation. Another direction is to study its mechanism of action and identify its molecular targets. Additionally, it may be useful to explore the potential of (5Z)-3-(3-chlorophenyl)-5-(3-hydroxy-4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione as a drug candidate for the treatment of metabolic disorders, such as diabetes and obesity. Finally, it may be beneficial to develop new synthetic routes for (5Z)-3-(3-chlorophenyl)-5-(3-hydroxy-4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione to improve its solubility and bioavailability.
Métodos De Síntesis
(5Z)-3-(3-chlorophenyl)-5-(3-hydroxy-4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione can be synthesized by reacting 3-chlorobenzaldehyde with 3-hydroxy-4-methoxybenzaldehyde in the presence of thiazolidine-2,4-dione. The reaction takes place under reflux conditions in acetic acid and yields a yellow solid product with a melting point of 220-222°C.
Aplicaciones Científicas De Investigación
(5Z)-3-(3-chlorophenyl)-5-(3-hydroxy-4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione has been studied for its various biological activities, such as anti-inflammatory, anti-cancer, and anti-diabetic properties. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. (5Z)-3-(3-chlorophenyl)-5-(3-hydroxy-4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to improve insulin sensitivity and glucose uptake in diabetic animal models.
Propiedades
Nombre del producto |
(5Z)-3-(3-chlorophenyl)-5-(3-hydroxy-4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione |
|---|---|
Fórmula molecular |
C17H12ClNO4S |
Peso molecular |
361.8 g/mol |
Nombre IUPAC |
(5Z)-3-(3-chlorophenyl)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H12ClNO4S/c1-23-14-6-5-10(7-13(14)20)8-15-16(21)19(17(22)24-15)12-4-2-3-11(18)9-12/h2-9,20H,1H3/b15-8- |
Clave InChI |
ABBJCAKSUYVHMR-NVNXTCNLSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)O |
SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)O |
SMILES canónico |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[4-(Allyloxy)benzylidene]-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301128.png)
![3-(4-chlorophenyl)-5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B301129.png)

![(2-chloro-4-{(Z)-[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B301131.png)
![5-[4-(Allyloxy)-3-chloro-5-ethoxybenzylidene]-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301132.png)
![4-[(4-{[3-(4-Chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B301138.png)
![2-[(2-Chloro-4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B301139.png)
![(5Z)-3-(4-chlorophenyl)-5-{3-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B301140.png)
![(5Z)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301141.png)


![3-(4-Chlorophenyl)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B301147.png)
![(5Z)-3-(4-chlorophenyl)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301148.png)
![3-(4-Chlorophenyl)-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B301149.png)